molecular formula C17H10Cl2O2 B5804442 Naphthalen-1-yl 2,4-dichlorobenzoate

Naphthalen-1-yl 2,4-dichlorobenzoate

Cat. No.: B5804442
M. Wt: 317.2 g/mol
InChI Key: QRCUPXAWZNCBOE-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 2,4-dichlorobenzoate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring fused with a benzoate moiety, which is further substituted with two chlorine atoms at the 2 and 4 positions. Naphthalene derivatives are known for their diverse biological activities and are widely used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with naphthalen-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydronaphthalenes.

Scientific Research Applications

Naphthalen-1-yl 2,4-dichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and molecular targets depend on the specific biological context and are often studied using techniques such as molecular docking and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl 2,4-dichlorobenzoate
  • Naphthalen-1-yl benzoate
  • 2,4-Dichlorobenzoic acid esters

Uniqueness

Naphthalen-1-yl 2,4-dichlorobenzoate is unique due to the specific substitution pattern on the benzoate moiety, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 2 and 4 positions enhances its reactivity and potential biological activity compared to other naphthalene derivatives .

Properties

IUPAC Name

naphthalen-1-yl 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2O2/c18-12-8-9-14(15(19)10-12)17(20)21-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCUPXAWZNCBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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